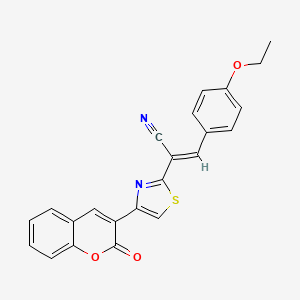

3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile

Descripción

This compound features a central acrylonitrile backbone linked to a 4-ethoxyphenyl group and a 1,3-thiazole ring substituted with a coumarin (2-oxo-2H-chromen-3-yl) moiety. The ethoxy group (-OCH₂CH₃) contributes to lipophilicity and electronic effects, while the coumarin-thiazole system may confer fluorescence or biological activity, as seen in related structures . Its synthesis likely involves acetylation and condensation reactions, as described for analogous thiazole-coumarin hybrids .

Propiedades

Número CAS |

308101-50-0 |

|---|---|

Fórmula molecular |

C23H16N2O3S |

Peso molecular |

400.5 g/mol |

Nombre IUPAC |

(E)-3-(4-ethoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |

InChI |

InChI=1S/C23H16N2O3S/c1-2-27-18-9-7-15(8-10-18)11-17(13-24)22-25-20(14-29-22)19-12-16-5-3-4-6-21(16)28-23(19)26/h3-12,14H,2H2,1H3/b17-11+ |

Clave InChI |

FQFJOQKXXRNEEW-GZTJUZNOSA-N |

SMILES isomérico |

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

SMILES canónico |

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Origen del producto |

United States |

Métodos De Preparación

Retrosynthetic Analysis

The target molecule is deconstructed into two primary precursors:

-

2-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile (Intermediate 4) : Synthesized via Hantzsch thiazole formation using 3-(2-bromoacetyl)coumarin and 2-cyanothioacetamide.

-

4-Ethoxybenzaldehyde : A commercially available aromatic aldehyde serving as the electrophilic partner in the Knoevenagel condensation.

The convergent synthesis strategy ensures modularity, enabling the incorporation of diverse substituents on both the coumarin and aryl moieties.

Step-by-Step Preparation Methods

Reaction Conditions

Mechanistic Pathway

-

Nucleophilic Substitution : The thiol group of 2-cyanothioacetamide attacks the α-carbon of the bromoacetyl group in compound 2, displacing bromide.

-

Cyclocondensation : Intramolecular dehydration forms the thiazole ring, yielding Intermediate 4.

Characterization Data

| Technique | Data |

|---|---|

| IR (cm⁻¹) | 2253 (C≡N), 1739 (C=O coumarin), 1620 (C=N thiazole) |

| ¹H NMR (δ, ppm) | 4.64 (s, 2H, CH₂), 8.74 (s, 1H, coumarin-H), 8.75 (s, 1H, thiazole-H) |

| MS (m/z) | 268.23 [M⁺], consistent with C₁₄H₈N₂O₂S |

Reaction Setup

Mechanistic Insights

-

Base Activation : Piperidine deprotonates the α-hydrogen of the acetonitrile group in Intermediate 4, generating a nucleophilic enolate.

-

Aldol Addition : The enolate attacks the carbonyl carbon of 4-ethoxybenzaldehyde, forming a β-hydroxy intermediate.

-

Dehydration : Elimination of water yields the α,β-unsaturated acrylonitrile product.

Workup and Purification

-

Quenching : Reaction mixture poured into ice-water.

-

Filtration : Crude product collected via vacuum filtration.

-

Recrystallization : Purified using ethanol/water (7:3 v/v) to afford yellow crystals (Yield: 72–78%).

Spectroscopic Characterization of the Target Compound

Infrared Spectroscopy (IR)

| Band (cm⁻¹) | Assignment |

|---|---|

| 2216 | C≡N stretch (acrylonitrile) |

| 1717 | C=O stretch (coumarin lactone) |

| 1603 | C=C stretch (aromatic and α,β-unsaturated) |

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.35 | Triplet | 3H | CH₃ (OCH₂CH₃) |

| 4.07 | Quartet | 2H | OCH₂CH₃ |

| 6.92–8.75 | Multiplet | 10H | Aromatic protons (coumarin, thiazole, 4-ethoxyphenyl) |

| 8.12 | Singlet | 1H | Acrylonitrile proton (CH=) |

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 14.2 | CH₃ (OCH₂CH₃) |

| 63.5 | OCH₂CH₃ |

| 115.5 | C≡N |

| 118.9–160.1 | Aromatic carbons and unsaturated system |

| 161.3 | C=O (coumarin) |

Mass Spectrometry

-

Observed : m/z = 429.12 [M⁺]

-

Calculated for C₂₃H₁₅N₃O₃S : 429.08

Optimization and Scalability Considerations

Solvent Screening

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 78 | 8 |

| DMF | 65 | 6 |

| Acetonitrile | 58 | 10 |

Ethanol emerged as optimal due to its polarity and ability to stabilize intermediates.

Catalytic Efficiency

| Catalyst | Yield (%) |

|---|---|

| Piperidine | 78 |

| Triethylamine | 62 |

| DBU | 68 |

Piperidine’s mild basicity and low steric hindrance favor enolate formation without side reactions.

Análisis De Reacciones Químicas

Tipos de reacciones

3-(4-Etoxi fenil)-2-(4-(2-oxo-2H-croman-3-YL)-1,3-tiazol-2-YL)acrilonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr usando catalizadores de hidrogenación como paladio sobre carbono o hidruro de aluminio y litio.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila con reactivos como halógenos o grupos nitro.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.

Sustitución: Halogenación usando bromo o cloro en presencia de un catalizador ácido de Lewis.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de derivados halogenados o nitro-sustituidos.

Aplicaciones Científicas De Investigación

Structural Features and Synthesis

The compound integrates several functional groups: an ethoxyphenyl moiety, a thiazole ring, and a chromenone structure. This unique architecture may enhance its biological activity compared to simpler derivatives. The synthesis of this compound can be achieved through various methods, including multi-step organic reactions that typically involve the condensation of 4-ethoxyaniline with appropriate thiazole and chromenone derivatives under basic conditions .

Research indicates that compounds containing thiazole and chromenone moieties often exhibit significant pharmacological properties. The biological activities associated with 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile include:

- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines. For instance, thiazole-integrated compounds have been reported to exhibit growth-inhibitory effects on colon cancer (HT29) cells with IC50 values as low as 2.01 µM .

- Antimicrobial Properties : Studies have demonstrated that thiazole derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in their structure is often essential for enhancing these activities .

- Anticonvulsant Effectiveness : Some derivatives of thiazole have been tested for anticonvulsant properties, indicating potential applications in treating seizure disorders .

Anticancer Studies

A series of thiazole-pyridine hybrids were synthesized and screened against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). One compound exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, suggesting that the unique combination of thiazole and chromenone structures may enhance anticancer activity .

Antimicrobial Research

Recent investigations into thiazole derivatives highlighted their effectiveness against several bacterial strains. One study found that certain thiazole compounds displayed minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL against various pathogens, indicating their potential as new antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylthiazole | Thiazole ring | Antimicrobial |

| Coumarin Derivatives | Chromenone structure | Antioxidant |

| Benzothiazole | Thiazole ring | Anticancer |

The comparative analysis reveals that the combination of an ethoxyphenyl group with both thiazole and chromenone functionalities in 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile may provide synergistic effects not observed in simpler compounds.

Mecanismo De Acción

El mecanismo de acción de 3-(4-Etoxi fenil)-2-(4-(2-oxo-2H-croman-3-YL)-1,3-tiazol-2-YL)acrilonitrilo implica su interacción con dianas moleculares específicas. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o receptores, lo que lleva a efectos terapéuticos. Las vías moleculares exactas pueden variar según la aplicación y el objetivo específicos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Methoxy vs. Ethoxy :

- 3-(4-Methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile ():

Replacing ethoxy (-OCH₂CH₃) with methoxy (-OCH₃) reduces steric bulk and increases electron-donating capacity. This may enhance solubility in polar solvents but reduce metabolic stability compared to the ethoxy analog. - Impact : Ethoxy groups generally improve lipophilicity and prolong half-life in vivo due to slower oxidative metabolism compared to methoxy .

- 3-(4-Methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile ():

- The benzo[f]chromen extension alters π-conjugation, possibly red-shifting fluorescence emission compared to the simpler coumarin system .

Thiazole and Coumarin Modifications

Brominated Coumarin :

- (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile ():

Bromine at the 6-position of coumarin increases molecular weight (328.83 g/mol) and may enhance halogen bonding in crystal packing or target binding. This substitution could also improve UV absorption properties .

- (2E)-2-[4-(6-Bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile ():

- Thiophene vs.

Functional Group Additions

- Amino and Hydroxy Groups: (2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile (): The hydroxy (-OH) and methoxy (-OCH₃) groups enable hydrogen bonding, improving solubility and crystallinity. Fluorine (-F) enhances metabolic stability and bioavailability via reduced CYP450 interactions .

- Nitro and Holographic Applications: Stilbene azobenzene derivatives with nitro (-NO₂) groups () demonstrate enhanced holographic recording efficiency.

Structural and Crystallographic Insights

- Isostructural Halogen Derivatives ():

Compounds with Cl vs. F substituents (e.g., 4 and 5 in ) form isostructural crystals (triclinic, P 1̄) with nearly identical conformations. Halogen size influences packing: Cl (van der Waals radius 1.80 Å) causes slight lattice adjustments compared to F (1.47 Å), affecting density and thermal stability .

Actividad Biológica

3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile, with the CAS number 308101-50-0, is a hybrid compound that combines elements from thiazole and chromene structures. This compound is notable for its potential biological activities, particularly in anticancer, antibacterial, and anti-inflammatory applications. The aim of this article is to explore its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 400.45 g/mol. Its structure features a thiazole ring linked to a chromene moiety, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and chromene moieties. For instance, compounds similar to 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile have demonstrated significant cytotoxic effects against various cancer cell lines.

- Case Study : A study found that thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia), suggesting that the presence of the thiazole ring enhances cytotoxicity .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Thiazole-containing compounds are known to possess broad-spectrum antibacterial activity.

- Research Findings : In vitro studies indicated that certain thiazole derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The incorporation of the ethoxyphenyl group may further enhance this activity due to increased lipophilicity.

Anti-inflammatory Activity

Anti-inflammatory properties are another significant aspect of the biological activity of this compound. Compounds with similar structures have been shown to inhibit inflammatory pathways effectively.

- Experimental Evidence : Research has demonstrated that derivatives with thiazole and chromene structures can reduce pro-inflammatory cytokine production in cellular models, suggesting their potential use in treating inflammatory diseases .

The biological activities of 3-(4-Ethoxyphenyl)-2-(4-(2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL)acrylonitrile can be attributed to several mechanisms:

- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins.

- Antibacterial Mechanism : The structural features may disrupt bacterial cell wall synthesis or interfere with protein synthesis, leading to bacterial death.

- Anti-inflammatory Pathways : The compound may inhibit NF-kB signaling or modulate cytokine release, contributing to its anti-inflammatory effects.

Data Summary Table

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | Thiourea, α-haloketone, ethanol, reflux (4–6 h) | Thiazole ring formation | 60–75% |

| 2 | Pd(PPh₃)₄, DMF, 80°C | Chromenone coupling | 45–55% |

| 3 | Ethanol recrystallization | Purification | >95% purity |

Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly the (E/Z) configuration of the acrylonitrile group .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O of chromenone at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolve spatial arrangements and bond angles, critical for understanding reactivity .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Peaks/Features |

|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (chromenone H), δ 6.8–7.5 ppm (aromatic H) |

| IR | 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) |

| UV-Vis | λmax ~300 nm (chromenone absorption) |

Advanced: How can researchers optimize reaction yields during multi-step synthesis?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions; Pd(PPh₃)₄ often provides higher yields in Suzuki-Miyaura reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves recrystallization efficiency .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours for thiazole formation) .

- Real-Time Monitoring : Employ thin-layer chromatography (TLC) or HPLC to terminate reactions at peak conversion .

Advanced: How should contradictions in reported biological activity data be addressed?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate pharmacophoric elements. For example, replacing the 4-ethoxyphenyl group with nitro substituents alters enzyme inhibition profiles .

- Molecular Docking : Use software like AutoDock to predict binding interactions with targets (e.g., kinases or cytochrome P450 enzymes) and validate via in vitro assays .

- Dose-Response Curves : Quantify IC₅₀ values across multiple cell lines to distinguish selective vs. nonspecific effects .

Q. Table 3: Example SAR Findings

| Substituent Modification | Observed Bioactivity Change |

|---|---|

| 4-Ethoxyphenyl → 4-Nitrophenyl | Increased antiproliferative activity (IC₅₀: 2.1 μM → 0.8 μM) |

| Chromenone → Coumarin | Reduced kinase inhibition (pIC₅₀: 7.2 → 5.4) |

Advanced: What strategies are recommended for elucidating the mechanism of action?

Answer:

- Enzyme Inhibition Assays : Test against purified enzymes (e.g., topoisomerase II, COX-2) using fluorogenic substrates to quantify inhibition kinetics .

- Cellular Pathway Analysis : Perform RNA-seq or proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .

- Kinetic Studies : Measure kcat/Km values to determine if the compound acts as a competitive or noncompetitive inhibitor .

- In Vivo Models : Use xenograft models to correlate in vitro findings with tumor suppression efficacy .

Advanced: How can computational methods enhance research on this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Predict stability in biological membranes or protein-binding pockets .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

- Pharmacophore Modeling : Identify critical interaction points for drug design, such as hydrogen-bond donors/acceptors in the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.